
1,3-Propanediol, 2-ethyl-, monocarbanilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-ethyl-, monocarbanilate is an organic compound with the molecular formula C12H17NO3. It is a derivative of 1,3-propanediol, where one of the hydroxyl groups is substituted with an ethyl group and the other with a monocarbanilate group. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2-ethyl-, monocarbanilate can be synthesized through a multi-step process involving the reaction of 1,3-propanediol with ethyl groups and carbanilate. The synthesis typically involves:
Esterification: Reacting 1,3-propanediol with ethyl chloroformate in the presence of a base such as pyridine to form 2-ethyl-1,3-propanediol.
Carbanilation: The intermediate product is then reacted with phenyl isocyanate to form the monocarbanilate derivative.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-ethyl-, monocarbanilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: The ethyl and carbanilate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3-Propanediol, 2-ethyl-, monocarbanilate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and other complex organic compounds.
Biology: Studied for its potential use in biochemical pathways and enzyme interactions.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of coatings, adhesives, and plasticizers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-propanediol, 2-ethyl-, monocarbanilate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of different products. The pathways involved include esterification, hydrolysis, and oxidation-reduction reactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol: A simpler diol with two hydroxyl groups.
2-Methyl-1,3-propanediol: A derivative with a methyl group instead of an ethyl group.
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl): Another derivative with a hydroxymethyl group.
Uniqueness
1,3-Propanediol, 2-ethyl-, monocarbanilate is unique due to its specific substitution pattern, which imparts distinct chemical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Properties
CAS No. |
25451-65-4 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(hydroxymethyl)butyl N-phenylcarbamate |
InChI |
InChI=1S/C12H17NO3/c1-2-10(8-14)9-16-12(15)13-11-6-4-3-5-7-11/h3-7,10,14H,2,8-9H2,1H3,(H,13,15) |
InChI Key |
BDRYUPSBSJWEFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)COC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


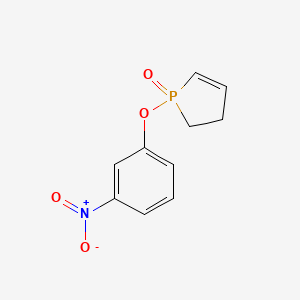
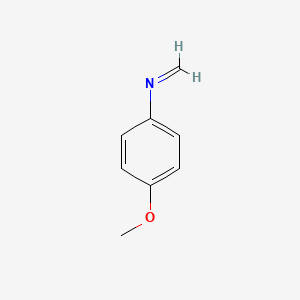

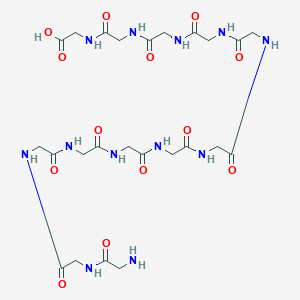
![5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685962.png)


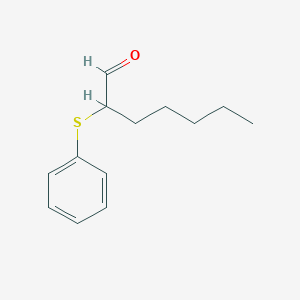
![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)


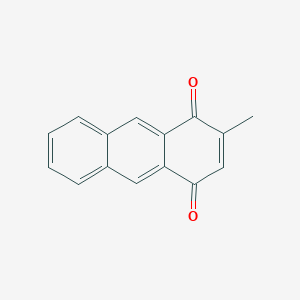
![3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14686016.png)

